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molecular formula C7H9BrOS B8345285 3-Bromo-2-(2-methoxy-ethyl)-thiophene

3-Bromo-2-(2-methoxy-ethyl)-thiophene

Cat. No. B8345285
M. Wt: 221.12 g/mol
InChI Key: BZVSLZYDQZMBGB-UHFFFAOYSA-N
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Patent
US07868030B2

Procedure details

To a solution of 2,3-dibromothiophene (12.6 g, 50 mmol) in THF abs. (125 mL) was added at −75° C. n-BuLi (1.6M/hexane, 31 mL) over 30 minutes. The reaction mixture was further stirred at −75° C. for 30 minutes, and p-toluenesulfonic acid-2-methoxyethylester (11.8 g, 50 mmol) was added dropwise over 1 h. The mixture stirred for 2 h without cooling, quenched with brine, and extracted with ether. The organics were washed, dried, and concentrated. The residue was chromatographed on silica gel using heptane/ethyl acetate as eluent to obtain 3-bromo-2-(2-methoxy-ethyl)-thiophene (1.8 g) as a colorless liquid. MS (EI): 221.1 (M)
Quantity
12.6 g
Type
reactant
Reaction Step One
Quantity
31 mL
Type
reactant
Reaction Step Two
Quantity
11.8 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br[C:2]1[S:3][CH:4]=[CH:5][C:6]=1[Br:7].[Li]CCCC.[CH3:13][O:14][CH2:15][CH2:16]OS(C1C=CC(C)=CC=1)(=O)=O>C1COCC1>[Br:7][C:6]1[CH:5]=[CH:4][S:3][C:2]=1[CH2:16][CH2:15][O:14][CH3:13]

Inputs

Step One
Name
Quantity
12.6 g
Type
reactant
Smiles
BrC=1SC=CC1Br
Step Two
Name
Quantity
31 mL
Type
reactant
Smiles
[Li]CCCC
Step Three
Name
Quantity
11.8 g
Type
reactant
Smiles
COCCOS(=O)(=O)C1=CC=C(C=C1)C
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-75 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was further stirred at −75° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture stirred for 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
without cooling
CUSTOM
Type
CUSTOM
Details
quenched with brine
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
WASH
Type
WASH
Details
The organics were washed
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed on silica gel

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC1=C(SC=C1)CCOC
Measurements
Type Value Analysis
AMOUNT: MASS 1.8 g
YIELD: CALCULATEDPERCENTYIELD 16.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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